2-[(6-Chloropyridazin-3-YL)(methyl)amino]acetic acid 2-[(6-Chloropyridazin-3-YL)(methyl)amino]acetic acid
Brand Name: Vulcanchem
CAS No.: 17285-00-6
VCID: VC8247502
InChI: InChI=1S/C7H8ClN3O2/c1-11(4-7(12)13)6-3-2-5(8)9-10-6/h2-3H,4H2,1H3,(H,12,13)
SMILES: CN(CC(=O)O)C1=NN=C(C=C1)Cl
Molecular Formula: C7H8ClN3O2
Molecular Weight: 201.61 g/mol

2-[(6-Chloropyridazin-3-YL)(methyl)amino]acetic acid

CAS No.: 17285-00-6

Cat. No.: VC8247502

Molecular Formula: C7H8ClN3O2

Molecular Weight: 201.61 g/mol

* For research use only. Not for human or veterinary use.

2-[(6-Chloropyridazin-3-YL)(methyl)amino]acetic acid - 17285-00-6

Specification

CAS No. 17285-00-6
Molecular Formula C7H8ClN3O2
Molecular Weight 201.61 g/mol
IUPAC Name 2-[(6-chloropyridazin-3-yl)-methylamino]acetic acid
Standard InChI InChI=1S/C7H8ClN3O2/c1-11(4-7(12)13)6-3-2-5(8)9-10-6/h2-3H,4H2,1H3,(H,12,13)
Standard InChI Key DKHGVAYHAZQICB-UHFFFAOYSA-N
SMILES CN(CC(=O)O)C1=NN=C(C=C1)Cl
Canonical SMILES CN(CC(=O)O)C1=NN=C(C=C1)Cl

Introduction

Structural Characteristics

Molecular Architecture

The compound features a pyridazine ring substituted with a chlorine atom at position 6 and a methylamino-acetic acid moiety at position 3. Key structural identifiers include:

  • SMILES: CN(CC(=O)O)C1=NN=C(C=C1)Cl

  • InChIKey: DKHGVAYHAZQICB-UHFFFAOYSA-N

  • IUPAC Name: 2-[(6-Chloropyridazin-3-yl)(methyl)amino]acetic acid .

Table 1: Structural Data

PropertyValueSource
Molecular FormulaC₇H₈ClN₃O₂
Molecular Weight201.61 g/mol
CAS Registry Number17285-00-6

Spectral and Computational Data

  • Predicted Collision Cross Section (CCS): Values range from 138.4 Ų ([M+H]⁺) to 150.5 Ų ([M+Na]⁺), critical for mass spectrometry applications .

  • pKa Estimation: The carboxylic acid group likely has a pKa ~3.5–4.0, based on analogous acetic acid derivatives .

Synthesis and Preparation

While explicit synthetic protocols for this compound are scarce, general methods for pyridazine derivatives involve:

  • Pyridazine Ring Formation: Cyclization reactions using hydrazine derivatives.

  • Functionalization: Introduction of the methylamino and acetic acid groups via nucleophilic substitution or condensation .
    Key reagents may include chloroacetyl chloride and methylamine, though optimization is required for yield and purity.

Physicochemical Properties

Solubility and Stability

  • Solubility: Predominantly soluble in polar solvents (e.g., DMSO, methanol) due to the carboxylic acid group.

  • Stability: Susceptible to hydrolysis under acidic or basic conditions, necessitating storage at neutral pH and low temperatures .

Table 2: Predicted Physicochemical Properties

PropertyValueSource
LogP (Partition Coeff.)~1.2–1.8 (moderate lipophilicity)
Hydrogen Bond Donors2 (NH and COOH)
Hydrogen Bond Acceptors5

Biological Activity and Applications

Broader Pharmacological Prospects

  • Anticancer Activity: Pyridazine derivatives often interact with kinase targets or DNA repair pathways .

  • Antiviral Applications: Chlorinated heterocycles are explored for protease inhibition .

Future Perspectives

  • Synthetic Optimization: Development of scalable routes to improve accessibility.

  • Biological Screening: Prioritize assays against bacterial and cancer cell lines.

  • Structure-Activity Relationship (SAR) Studies: Modifications to enhance potency and reduce toxicity.

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